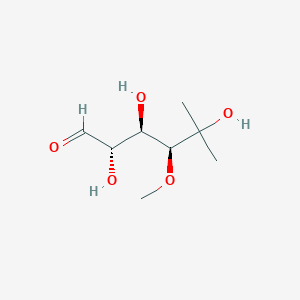
(2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal is a chiral compound with significant biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal can be achieved through several synthetic routes. One common method involves the aldol condensation of acetaldehyde and α-ketobutyrate, followed by a series of reduction and protection steps to introduce the necessary hydroxyl and methoxy groups . The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound often involves biotransformation processes using engineered microorganisms. For example, Escherichia coli strains can be metabolically engineered to produce this compound with high yield and stereospecificity . This method leverages the natural enzymatic pathways of the microorganisms to achieve efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted analogs. These products can have different biological and chemical properties, making them useful for further research and applications.
Aplicaciones Científicas De Investigación
(2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it a valuable tool for studying enzyme-substrate interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and antioxidant properties.
Mecanismo De Acción
The mechanism of action of (2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. It may also interact with cellular receptors, modulating signaling pathways and exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R,4S)-4-hydroxyisoleucine: A similar compound with insulinotropic activity, used in the treatment of type II diabetes.
(2S,3R,4S)-2,3,4,5-tetrahydroxyvaleral: Another compound with multiple hydroxyl groups, used in various biochemical studies.
Uniqueness
(2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal is unique due to its specific stereochemistry and the presence of both hydroxyl and methoxy groups. This combination of functional groups and stereochemistry provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H16O5 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
(2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal |
InChI |
InChI=1S/C8H16O5/c1-8(2,12)7(13-3)6(11)5(10)4-9/h4-7,10-12H,1-3H3/t5-,6-,7+/m1/s1 |
Clave InChI |
VXFVJCLMUVIKKX-QYNIQEEDSA-N |
SMILES isomérico |
CC(C)([C@H]([C@@H]([C@@H](C=O)O)O)OC)O |
SMILES canónico |
CC(C)(C(C(C(C=O)O)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















